Cas no 313-05-3 (Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-)

Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)- structure
313-05-3 structure
Product Name:Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-
CAS No:313-05-3
MF:C25H44N2O
MW:388.629667282104
CID:313458
PubChem ID:10023199
Update Time:2025-04-19

Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)- Chemical and Physical Properties

Names and Identifiers

    • Androst-5-en-3-ol,17-[[3-(dimethylamino)propyl]methylamino]-, (3b,17b)-
    • Azacosterol
    • Diazasterol
    • Ornitrol
    • 17beta-([(3-Dimethylamino)propyl]methylamino)androst-5-en-3beta-ol
    • A)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
    • UNII-EPT876J73A
    • ANDROST-5-EN-3-OL, 17-((3-(DIMETHYLAMINO)PROPYL)METHYLAMINO)-, (3.BETA.,17.BETA.)-
    • SCHEMBL219117
    • 17-beta-((3-(Dimethylamino)propyl)methylamino)androst-5-en-3-beta-ol
    • Androst-5-en-3-ol, 17-((3-(dimethylamino)propyl)methylamino)-, (3-beta,17-beta)-
    • AKOS025401578
    • CHEMBL1615357
    • AZACOSTEROL [MI]
    • DTXSID1058509
    • (3Beta,17beta)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
    • 20,25-Diazacholesterol
    • ANDROST-5-EN-3-beta-OL, 17-beta-((3-(DIMETHYLAMINO)PROPYL)METHYLAMINO)-
    • (3S,8R,9S,10R,13S,14S,17S)-17-[3-(dimethylamino)propyl-methylamino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • AC-22386
    • (3,17)-17-[[3-(dimethylamino)propyl]methylamino]-Androst-5-en-3-ol
    • Androst-5-en-3-ol, 17-((3-(dimethylamino)propyl)methylamino)-, (3beta,17beta)-
    • Azacosterol [INN]
    • Azacosterolum [INN-Latin]
    • EPT876J73A
    • 313-05-3
    • cent,17
    • 17.BETA.-((3-(DIMETHYLAMINO)-PROPYL)METHYLAMINO)ANDROST-5-EN-3.BETA.-OL
    • Q4832015
    • 20,25 Diazacholesterol
    • (3
    • Azacosterolum
    • IMD 760
    • Inchi: 1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1
    • InChI Key: FMTFZYKYVZBISL-HUVRVWIJSA-N
    • SMILES: O[C@H]1CC[C@@]2(C)C(C1)=CC[C@@H]1[C@@H]2CC[C@]2(C)[C@H](CC[C@H]21)N(C)CCCN(C)C

Computed Properties

  • Exact Mass: 388.34500
  • Monoisotopic Mass: 388.345
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 26.7A^2

Experimental Properties

  • Density: 1.04
  • Melting Point: 146-148°
  • Boiling Point: 490.6°Cat760mmHg
  • Flash Point: 210.4°C
  • Refractive Index: 1.553
  • PSA: 26.71000
  • LogP: 4.56220
  • Specific Rotation: D -54.5°
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